2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol
Description
This compound is a pyrazole-based derivative featuring a unique methylsulfonyl group, diphenyl substituents at the 1' and 3' positions, and a phenolic hydroxyl group at the 2-position of the bipyrazole scaffold. The methylsulfonyl group may enhance solubility or binding affinity compared to analogs with nitro, halogen, or methoxy substituents .
Properties
IUPAC Name |
2-[3-(1,3-diphenylpyrazol-4-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-33(31,32)29-23(16-22(26-29)20-14-8-9-15-24(20)30)21-17-28(19-12-6-3-7-13-19)27-25(21)18-10-4-2-5-11-18/h2-15,17,23,30H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUCKLKDOICQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol typically involves multiple steps, starting with the preparation of the bipyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The phenol group is then introduced via nucleophilic aromatic substitution, where a suitable phenol derivative reacts with the bipyrazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate, Fremy’s salt
Reduction: Sodium borohydride, tin(II) chloride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The bipyrazole core may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Derivatives
Key Observations :
- The methylsulfonyl group in the target compound distinguishes it from analogs with thiazolone (5m) or sulfonamide (9a, 1–9) moieties. This group may improve metabolic stability or target selectivity .
- Diphenyl substituents are common across analogs, likely enhancing lipophilicity and membrane permeability .
Analysis :
Table 3: Reported Bioactivities of Analogs
Critical Analysis :
- The methylsulfonyl group in the target compound may confer unique pharmacokinetic properties, such as improved solubility over nitro or halogenated analogs .
- Sulfonamide and thiazole derivatives (5m, 9a) show divergent activities (antimicrobial vs. antitubercular), highlighting the role of substituents in target specificity .
Biological Activity
The compound 2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.6 g/mol. The presence of the methylsulfonyl group and the bipyrazole core contributes to its unique biological properties.
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Anticancer Activity : Many bipyrazole derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation. For instance, they may act as inhibitors of MEK1/2 kinases, leading to decreased phosphorylation of ERK1/2 and downstream targets such as p70S6K, which are critical for tumor growth and survival .
- Antimicrobial Properties : Some studies have suggested that bipyrazole derivatives possess antimicrobial activity against a range of pathogens. The sulfonyl group may enhance the compound's interaction with biological membranes or enzymes critical for microbial survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the bipyrazole core. For example:
- Substituent Variations : Changes in the aromatic rings or the position of the methylsulfonyl group can significantly affect potency and selectivity against cancer cell lines or microbial strains.
- Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic properties is crucial for cellular uptake and bioavailability. Compounds with optimal lipophilicity tend to exhibit better biological activity.
Anticancer Activity
A study focusing on related bipyrazole compounds demonstrated significant growth inhibition in various cancer cell lines. In particular, compounds similar to this compound showed IC50 values in the low micromolar range against acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Bipyrazole A | MV4-11 | 0.3 |
| Bipyrazole B | MOLM13 | 1.2 |
| Target Compound | MV4-11 | TBD |
Antimicrobial Studies
In another investigation into antimicrobial efficacy, related compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
